3-ethylidene-1H-indol-2-one
Overview
Description
3-Ethylidene-1H-indol-2-one is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1H-indol-2-one typically involves the reaction of indole with ethylidene derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones. The reaction conditions usually require a strong acid catalyst and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining quality and consistency. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylidene-1H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce ethylidene-1H-indol-2-ol or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including 3-ethylidene-1H-indol-2-one, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.
Industry: Its applications extend to the development of new materials and chemicals used in various industrial processes.
Mechanism of Action
3-Ethylidene-1H-indol-2-one is compared to other similar indole derivatives, such as 3-ethyl-1H-indole and 2H-indol-2-one. While these compounds share structural similarities, this compound is unique in its reactivity and potential applications. The presence of the ethylidene group contributes to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
3-Ethyl-1H-indole
2H-Indol-2-one
Indole-2-carboxylic acid
Ethylidene-1H-indol-2-ol
Properties
IUPAC Name |
3-ethylidene-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFIOEDMLFSOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698941 | |
Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-29-7 | |
Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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